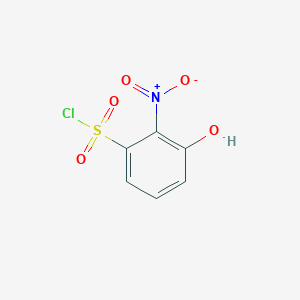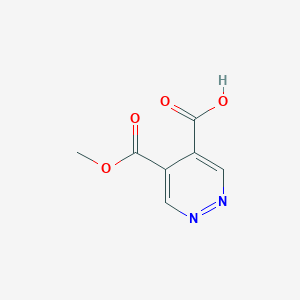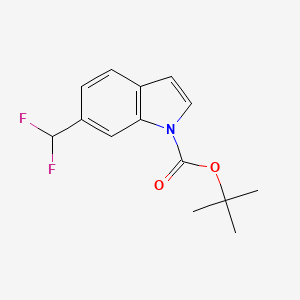
1-(2-Methoxy-5-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-methoxy-5-nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-nitrophenyl)guanidine typically involves the reaction of 2-methoxy-5-nitroaniline with a guanylating agent. One common method involves the use of N,N’-disubstituted guanidines, which can be synthesized through a one-pot approach from N-chlorophthalimide, isocyanides, and amines . The reaction conditions generally involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as flash column chromatography and recrystallization are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-5-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-(2-Methoxy-5-aminophenyl)guanidine, while substitution reactions can introduce various functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-nitrophenyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitro and methoxy groups can also participate in various chemical interactions, affecting the compound’s overall behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methyl-5-nitrophenyl)guanidine: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Methoxy-4-nitrophenyl)guanidine: Similar structure but with the nitro group in a different position.
1-(2-Methoxy-5-aminophenyl)guanidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(2-Methoxy-5-nitrophenyl)guanidine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H10N4O3 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-(2-methoxy-5-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-7-3-2-5(12(13)14)4-6(7)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
Clave InChI |
KKLNYBMQSNPULX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)


![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)

![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)


![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)


![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)

